Cas no 144506-18-3 (2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide)

2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide structure
144506-18-3 structure
Nombre del producto:2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide
Número CAS:144506-18-3
MF:C35H34N2O8
Megavatios:610.653069972992
CID:194921

2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide Propiedades químicas y físicas

Nombre e identificación

    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R,2S)-rel-
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R,2S)-rel- (9CI)
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,trans-
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,trans-(?à)-
    • Cannabisin C
    • CID 101631693
    • 2,3-Naphthalenedicarboxamide, 1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-, (1R,2S)-rel-
    • 2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide
    • Renchi: 1S/C35H34N2O8/c1-45-31-18-23-16-27(34(43)36-14-12-20-2-7-24(38)8-3-20)33(35(44)37-15-13-21-4-9-25(39)10-5-21)32(26(23)19-30(31)42)22-6-11-28(40)29(41)17-22/h2-11,16-19,32-33,38-42H,12-15H2,1H3,(H,36,43)(H,37,44)/t32-,33-/m1/s1
    • Clave inchi: KTJXNTJMKBMZKA-CZNDPXEESA-N
    • Sonrisas: O=C([C@@H]1C(C(NCCC2C=CC(=CC=2)O)=O)=CC2C=C(C(=CC=2[C@H]1C1C=CC(=C(C=1)O)O)O)OC)NCCC1C=CC(=CC=1)O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 7
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 45
  • Cuenta de enlace giratorio: 10
  • Complejidad: 1010
  • Superficie del Polo topológico: 169

Propiedades experimentales

  • Denso: 1.380±0.06 g/cm3(Predicted)
  • Punto de ebullición: 989.6±65.0 °C(Predicted)
  • PKA: 9.58±0.60(Predicted)

2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide Literatura relevante

Proveedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Minglong (Xianning) Medicine Co., Ltd.